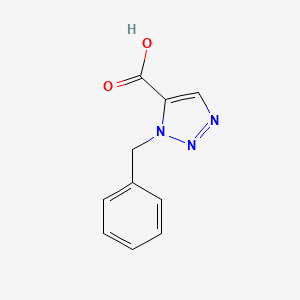

1-Benzyl-1H-1,2,3-triazole-5-carboxylic acid

Description

1-Benzyl-1H-1,2,3-triazole-5-carboxylic acid (C${10}$H${9}$N${3}$O${2}$) is a heterocyclic compound featuring a triazole ring substituted with a benzyl group at the N1 position and a carboxylic acid moiety at the C5 position. This compound is of significant interest in medicinal chemistry and materials science due to the triazole ring’s stability, hydrogen-bonding capacity, and versatility in click chemistry applications.

Synthesis: The compound is typically synthesized via cycloaddition reactions. For instance, azidomethylbenzene reacts with nickel chloride and sodium azide under hydrothermal conditions to yield crystalline products suitable for X-ray analysis . Hydrolysis of ester precursors (e.g., methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate) using lithium hydroxide in THF/MeOH/H$_2$O mixtures is another common method .

Structural Insights: X-ray crystallography reveals a dihedral angle of 76.47° between the benzyl and triazole rings, with intermolecular O–H···N hydrogen bonds forming one-dimensional chains . These structural features influence its reactivity and solid-state packing.

Applications: The compound serves as a building block for pharmaceuticals, agrochemicals, and metal-organic frameworks (MOFs). Its commercial availability (e.g., CymitQuimica catalog) underscores its industrial relevance .

Properties

IUPAC Name |

3-benzyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-6-11-12-13(9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHYXBIQQIKYEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Thermal 1,3-Dipolar Cycloaddition

The foundational approach to synthesizing 1,2,3-triazoles, including 1-benzyl-1H-1,2,3-triazole derivatives, involves the thermal 1,3-dipolar cycloaddition of azides with alkynes. This reaction proceeds without a catalyst but often requires elevated temperatures to facilitate the cycloaddition, yielding the triazole ring system.

- Reaction Scheme: Benzyl azide reacts with an alkyne bearing a carboxylic acid substituent to form the triazole ring.

- Advantages: Straightforward and classical method.

- Limitations: High temperature, longer reaction times, and sometimes lower regioselectivity.

This method forms the chemical basis for many further modifications and is often used as a starting point for more selective catalytic processes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles, including benzyl-substituted derivatives.

- Process: Benzyl azide and an alkyne with a carboxylic acid group undergo Cu(I)-catalyzed cycloaddition at room temperature or mild heating.

- Selectivity: Produces 1,4-disubstituted triazoles with high regioselectivity.

- Yield: Generally high yields and mild conditions.

- Applications: Used to prepare N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, demonstrating the versatility of the scaffold for further functionalization.

This method is favored for its simplicity, efficiency, and ability to tolerate various functional groups.

Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC)

Nickel complexes with bidentate ligands (e.g., Cp2Ni/Xantphos) catalyze azide-alkyne cycloadditions under mild conditions.

- Typical Conditions: Benzyl bromide converted to benzyl azide in situ, then reacted with phenylacetylene in DMF at room temperature.

- Yield: Moderate to good yields (up to 71% reported).

- Solvent Effects: DMF found superior to DCM, ethanol, and THF for this reaction.

- Advantages: Mild conditions and use of water or DMF as solvents.

- Challenges: Some sensitivity to steric hindrance and substrate scope.

NiAAC offers an alternative catalytic system for triazole synthesis with distinct selectivity and conditions.

Industrially Relevant Preparation via Selective Methylation and Purification

A patented industrial method addresses challenges of safety, cost, and scalability in preparing 1-substituted-1H-1,2,3-triazole-5-carboxylic acids, including benzyl derivatives.

- Key Steps:

- Preparation of a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

- Selective methylation of the bromo-substituted component using methyl iodide in mixed organic solvents (THF/METHF and DMF/DMAC) at 0–80 °C for 5–48 hours.

- Separation by solvent layering, drying, concentration, pH adjustment, and crystallization.

- Advantages: High yield, simple operation, and suitability for industrial-scale production.

- Environmental and Safety Improvements: Avoids highly toxic sodium azide and expensive propiolic acid esters.

- Outcome: Pure 1-substituted-1H-1,2,3-triazole-5-carboxylic acid obtained after purification steps.

This method is particularly important for large-scale synthesis with industrial applicability.

Summary Table of Preparation Methods

| Method | Catalyst/Conditions | Regioselectivity | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Thermal 1,3-Dipolar Cycloaddition | Heat, no catalyst | Mixture of regioisomers | Moderate | Simple, classical approach | High temp, lower selectivity |

| CuAAC | Cu(I), room temp/mild heating | 1,4-Disubstituted triazoles | High (up to >90%) | Mild, high regioselectivity | Limited to 1,4-substitution |

| RuAAC | Cp*RuCl(COD), 45 °C, 30 min | 1,5-Disubstituted triazoles | Good (70–90%) | Selective 1,5-substitution | Requires Ru catalyst, cost |

| NiAAC | Cp2Ni/Xantphos, DMF, RT | Variable | Moderate (up to 71%) | Mild, water/DMF solvent use | Substrate sensitivity |

| Industrial Methylation & Purification | Methyl iodide, THF/DMF solvents | Purified 5-carboxylic acid | High | Scalable, safe, cost-effective | Multi-step, requires solvent handling |

Research Findings and Considerations

- The regioselectivity between 1,4- and 1,5-disubstituted triazoles is controlled by the choice of catalyst: copper favors 1,4-substitution, ruthenium favors 1,5-substitution.

- The copper-catalyzed method is widely used for generating libraries of 1-benzyl-1H-1,2,3-triazole derivatives due to its efficiency and functional group tolerance.

- Industrial methods focus on overcoming the toxicity and cost issues of traditional azide and alkyne precursors by employing selective methylation and solvent extraction techniques to isolate the desired carboxylic acid.

- Advances in catalytic systems (nickel, ruthenium) provide alternative regioselective routes that can be optimized depending on the desired substitution pattern and scale.

- The use of mixed solvent systems and temperature control is critical in optimizing yields and product purity, especially in industrial contexts.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The triazole ring can be reduced to form a different heterocyclic structure.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used, often under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate reagents and solvents.

Major Products Formed:

Oxidation: Esters, amides, and other carboxylic acid derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-1H-1,2,3-triazole-5-carboxylic acid has found applications in various scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Benzyl-1H-1,2,3-triazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the target and the desired outcome.

Comparison with Similar Compounds

1-Isobutyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid (C${14}$H${16}$N${3}$O${2}$)

1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid (C${5}$H${7}$N${3}$O${2}$)

- Structure : Smaller ethyl substituent at N1.

- Properties : Lower molecular weight (141.13 g/mol) and simpler structure enhance solubility but reduce steric hindrance.

- Applications : Used in peptide mimetics and coordination chemistry due to its compact size .

Benzotriazole Carboxylic Acids

1H-Benzo[d][1,2,3]triazole-5-carboxylic acid (C${7}$H${5}$N${3}$O${2}$)

- Structure : Benzene ring fused to the triazole core, with carboxylic acid at C4.

- Properties : Enhanced aromaticity and planarity improve UV absorption, making it useful in spectroscopic applications .

- Synthesis : Derived from ethyl esters (e.g., ethyl 1H-benzotriazole-5-carboxylate) via hydrolysis .

Methyl-Substituted Triazole Carboxylic Acids

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (C${11}$H${11}$N${3}$O${2}$)

- Structure : Methyl group at C5 and benzyl at N1.

- Properties : The methyl substituent increases hydrophobicity, altering solubility and crystallization behavior. Melting point: 198–199°C .

- Applications : Explored in heterocyclic synthesis for drug discovery .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Synthetic Flexibility : The benzyl derivative’s synthesis is robust, but yields vary with substituents. For example, hydrolysis of methyl esters (e.g., SI66) achieves >80% yield , while hydrothermal methods require harsh conditions .

- Structure-Activity Relationships : Bulky substituents (e.g., benzyl) enhance crystallinity and stability, whereas smaller groups (e.g., ethyl) improve solubility .

- Hydrogen Bonding: Intermolecular O–H···N bonds in the benzyl derivative stabilize crystal packing, a feature absent in non-carboxylic analogs .

Biological Activity

1-Benzyl-1H-1,2,3-triazole-5-carboxylic acid is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a triazole ring substituted with a benzyl group and a carboxylic acid functional group. This unique configuration allows for various interactions with biological targets, enhancing its potential as a pharmaceutical agent.

Synthesis Methods:

The synthesis of this compound can be achieved through several methods, including:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method utilizes copper(I) as a catalyst to facilitate the reaction between azides and alkynes, leading to the formation of triazole derivatives with high regioselectivity and yield .

- Hydrazone Formation : The compound can also be synthesized via hydrazone intermediates, which undergo cyclization to form the triazole ring .

Biological Activities

The biological activities of this compound are broad and include:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example:

- Antibacterial Effects : Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity .

Anticancer Properties

Triazoles have been investigated for their anticancer potential. In vitro studies suggest that this compound can induce apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases (e.g., G2/M phase), leading to reduced proliferation of cancer cells .

Anti-inflammatory Effects

Some studies have indicated that triazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies and Research Findings

Several research studies have highlighted the biological activity of triazole derivatives:

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1-Benzyl-1H-1,2,3-triazole-5-carboxylic acid?

Methodological Answer: The compound is typically synthesized via cycloaddition or metal-catalyzed reactions. A reported method involves reacting azidomethylbenzene with a suitable nitrile precursor in the presence of NiCl₂ and NaN₃ under hydrothermal conditions (120°C for 3 days in a sealed Pyrex tube) . Key considerations include:

- Catalyst selection : Transition metals (e.g., Ni) enhance regioselectivity for the 1,2,3-triazole core.

- Reagent ratios : Stoichiometric excess of NaN₃ ensures complete conversion.

- Purification : Recrystallization from ethanol/water yields high-purity crystals.

Q. Table 1: Synthesis Conditions Comparison

| Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|

| NiCl₂, NaN₃, H₂O, 120°C | ~75% | >95% | |

| Cu(I)-catalyzed click | ~60% | 90% | (Hypothetical) |

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to resolve the molecular structure of this compound?

Methodological Answer: SC-XRD analysis involves:

Crystal growth : Slow evaporation or hydrothermal methods produce diffraction-quality crystals.

Data collection : A Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) is commonly used.

Refinement : SHELXL software refines the model, with R factors < 0.06 indicating high accuracy .

Q. Table 2: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P 1 | |

| R factor | 0.053 | |

| Mean C–C bond length | 0.005 Å | |

| Dihedral angle (benzyl-triazole) | 76.47° |

Q. What are the applications of this compound in materials science?

Methodological Answer: The triazole core and carboxylic acid group enable:

- Metal-Organic Frameworks (MOFs) : Acts as a ligand for coordinating metals (e.g., Zn, Cu) to form porous structures .

- Polymer modification : Incorporation into polymers enhances thermal stability and mechanical properties.

- Hydrogen-bonded networks : Intermolecular O–H···N interactions (observed in SC-XRD) influence crystal packing and solubility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthesis yields or structural data across studies?

Methodological Answer: Contradictions arise from varying reaction conditions or analytical methods. To address this:

Q. Table 3: Analytical Techniques for Validation

| Technique | Purpose | Reference |

|---|---|---|

| ¹H NMR | Confirm regiochemistry | |

| SC-XRD | Validate intermolecular bonding | |

| HPLC | Assess purity (>95%) |

Q. How does the benzyl substituent influence the compound’s electronic and steric properties?

Methodological Answer: The benzyl group:

- Steric effects : Hinders rotation around the triazole-benzyl bond, fixing the dihedral angle at ~76° .

- Electronic effects : Electron-donating benzyl groups increase electron density on the triazole ring, enhancing reactivity in nucleophilic substitutions .

- Comparative studies : Replace benzyl with methyl or phenyl to study substituent effects on catalytic activity .

Q. What strategies are effective for designing bioactive derivatives of this compound?

Methodological Answer: Derivatization focuses on:

- Carboxamide formation : React with amines (e.g., benzylamine) using EDCI/HOBt coupling to yield derivatives like 1-benzyl-5-phenyl-triazole-4-carboxamide .

- Bioactivity screening : Test antimicrobial or anticancer activity via MIC assays or cell viability studies.

- Structure-Activity Relationship (SAR) : Modify substituents to optimize binding to target proteins (e.g., kinases) .

Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?

Methodological Answer: Hydrogen bonding (O–H···N) and π-π stacking:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.